3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

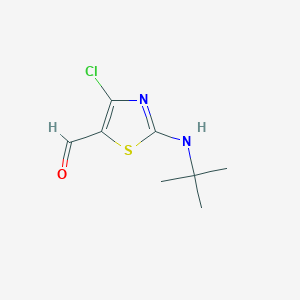

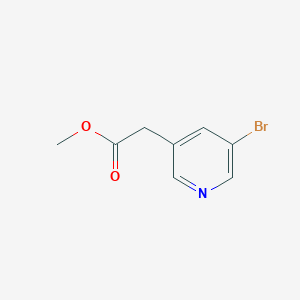

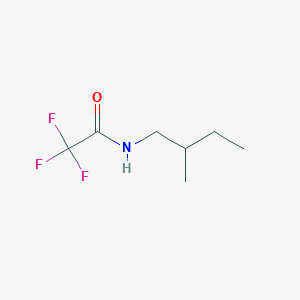

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C10H9F3O3 . It has an average mass of 234.172 Da and a monoisotopic mass of 234.050385 Da . It has been used in the preparation of various other compounds .

Synthesis Analysis

The synthesis of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde involves several steps. It has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates and methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde can be represented by the InChI code: 1S/C10H9F3O3/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-5H,1-2H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The chemical reactions involving 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde are complex and varied. For example, it has been used in the preparation of various other compounds . More detailed information about its reactions would require specific experimental conditions and reactants.Physical And Chemical Properties Analysis

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde is a liquid at normal temperatures . It should be stored at temperatures between 2-8°C .科学的研究の応用

Organic Synthesis

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde: is a valuable intermediate in organic synthesis. Its electron-rich aromatic aldehyde structure makes it an ideal candidate for condensation reactions, such as the Knoevenagel condensation, which forms carbon-carbon bonds essential for constructing complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing various pharmaceuticals. Its trifluoromethyl group is particularly significant as it can increase the biological activity and metabolic stability of therapeutic agents .

Material Science

The compound’s unique structural features enable its use in material science, particularly in the development of organic semiconductors. These semiconductors are used in applications like organic light-emitting diodes (OLEDs) and solar cells .

Analytical Chemistry

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde: can be used as a derivatization agent in analytical chemistry to enhance the detection of various analytes in spectroscopic analysis, due to its strong chromophore and ability to form stable derivatives .

Catalysis

This compound finds application in catalysis, where it can be used to facilitate the synthesis of heterocyclic compounds. Its role as a catalyst can help improve reaction efficiency and selectivity in various organic transformations .

Fluorine Chemistry

The trifluoromethyl group in 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde is of particular interest in fluorine chemistry. It can be used to introduce fluorine atoms into target molecules, which is a crucial step in the synthesis of many agrochemicals and pharmaceuticals .

Safety and Hazards

特性

IUPAC Name |

3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBGIIWJLAXZGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459845 |

Source

|

| Record name | 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde | |

CAS RN |

138490-96-7 |

Source

|

| Record name | 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B173502.png)

![(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde](/img/structure/B173528.png)

![Diethyl spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B173547.png)